molecular formula C16H31NO5S B12687788 Diethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate CAS No. 93777-03-8

Diethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate

Cat. No.: B12687788
CAS No.: 93777-03-8
M. Wt: 349.5 g/mol
InChI Key: LDKMKHPPNJOGRA-DLGLCQKISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate is a compound that combines the properties of diethyl(2-hydroxyethyl)ammonium and (1S)-2-oxobornane-10-sulphonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate typically involves the reaction of diethyl(2-hydroxyethyl)amine with (1S)-2-oxobornane-10-sulphonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

For large-scale industrial production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated systems, and advanced purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.

Scientific Research Applications

Diethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is utilized in industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate involves its interaction with specific molecular targets and pathways. The compound may bind to proteins, enzymes, or receptors, leading to changes in their activity and function. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl(2-hydroxyethyl)ammonium (1S)-2-oxobornane-10-sulphonate include other ammonium-based compounds and sulphonate derivatives. Examples include:

  • Diethyl(hydroxy)(2-hydroxyethyl)ammonium
  • (2-Hydroxyethyl)ammonium lactates

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

93777-03-8

Molecular Formula

C16H31NO5S

Molecular Weight

349.5 g/mol

IUPAC Name

diethyl(2-hydroxyethyl)azanium;[(1S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate

InChI

InChI=1S/C10H16O4S.C6H15NO/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;1-3-7(4-2)5-6-8/h7H,3-6H2,1-2H3,(H,12,13,14);8H,3-6H2,1-2H3/t7?,10-;/m1./s1

InChI Key

LDKMKHPPNJOGRA-DLGLCQKISA-N

Isomeric SMILES

CC[NH+](CC)CCO.CC1(C2CC[C@]1(C(=O)C2)CS(=O)(=O)[O-])C

Canonical SMILES

CC[NH+](CC)CCO.CC1(C2CCC1(C(=O)C2)CS(=O)(=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.